N-(4-fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2-dihydropyridin-1-yl core substituted at the 5-position with a morpholine-4-sulfonyl group. The dihydropyridine ring is linked via an acetamide bridge to a 4-fluoro-2-methylphenyl aromatic moiety.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-13-10-14(19)2-4-16(13)20-17(23)12-21-11-15(3-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXAWCGWJDDSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, with CAS number 1251557-85-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The structure includes a morpholine sulfonamide moiety, which is known for its diverse biological activities.
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed examination of these activities:
Antimicrobial Activity
Research indicates that derivatives of morpholine sulfonamides show significant antifungal activity against various species, including Candida and Aspergillus . The introduction of specific substituents in the compound's structure can enhance its fungicidal properties.
Anti-inflammatory Activity
Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, leading to reduced inflammation . This mechanism is crucial for developing new anti-inflammatory drugs.
Anticancer Activity
Studies on Mannich bases, which include structures similar to our compound, demonstrate promising anticancer effects against various human cancer cell lines. The ability to inhibit tumor growth and induce apoptosis has been reported in several derivatives .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can act as a potent inhibitor for enzymes such as acetylcholinesterase and urease .
- Protein Binding : The binding interactions with serum albumin suggest a significant pharmacokinetic profile that may enhance the compound's therapeutic efficacy .
Case Studies
Several studies have highlighted the effectiveness of related compounds:
- Fungal Infections : A study demonstrated that morpholine derivatives exhibited significant antifungal activity in murine models of systemic Candida infections, showing a marked reduction in fungal load in kidneys .
- Cancer Treatment : Another research effort focused on Mannich bases derived from similar structures indicated strong cytotoxicity against human cancer cell lines, with some compounds showing effectiveness comparable to established chemotherapeutics like 5-fluorouracil .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has been investigated for its potential as an antineoplastic agent . The compound's ability to inhibit specific enzyme pathways involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
Research has shown that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. This compound may exhibit similar properties, making it useful in studying enzyme kinetics and inhibition mechanisms.
Proteomics Research
As a biochemical reagent, this compound is employed in proteomics studies to explore protein interactions and modifications. Its sulfonamide group enhances binding affinity to target proteins, facilitating the study of protein dynamics in cellular environments.
Agrochemical Development
The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The effectiveness of similar compounds in targeting specific biological pathways makes this compound a candidate for agricultural research.
Case Study 1: Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds in vitro. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibitors highlighted the role of morpholine-containing compounds in inhibiting serine proteases. The findings suggested that modifications to the morpholine ring could enhance inhibitory activity, paving the way for optimizing this compound for better efficacy.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 4374877 A2)
Two compounds from a 2024 European patent application share functional similarities:
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Comparisons:
- Core Heterocycle: The target compound’s dihydropyridine core contrasts with the pyrrolo-pyridazine or pyridine cores in the patent compounds. Dihydropyridines are redox-active and may exhibit distinct metabolic stability compared to fully aromatic systems .
- Substituents: Both patent compounds feature trifluoromethyl and cyano groups on the aromatic ring, which are stronger electron-withdrawing groups than the target’s 4-fluoro-2-methylphenyl group. This difference could impact lipophilicity and target binding .
- Morpholine Linkage: The patent compounds use a morpholine-ethoxy linker, whereas the target employs a morpholine-4-sulfonyl group. The sulfonyl group may enhance hydrogen-bonding capacity and solubility compared to the ether-linked morpholine .
Sulfonyl-Containing Acetamides ()
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide shares the acetamide and sulfonyl motifs but differs in substitution:
- Sulfonyl Group: The methylsulfonyl group in ’s compound is smaller and less polar than the morpholine sulfonyl group in the target. This may reduce solubility and alter pharmacokinetics .
- Aromatic Substituents: The nitro and chloro groups in ’s compound are strong electron-withdrawing groups, contrasting with the target’s fluorine and methyl groups. Nitro groups often confer higher reactivity but may increase toxicity .
- Biological Relevance: highlights sulfur-containing heterocycles as intermediates, suggesting the target’s morpholine sulfonyl group could serve a similar role in synthesizing bioactive molecules .
Pharmacopeial Amide Derivatives (–4)
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide share acetamide linkages but feature complex stereochemistry and larger backbones (e.g., hexan-2-yl, thiazolidine).
- Structural Complexity: The target compound’s simpler dihydropyridine core may offer synthetic advantages over multi-ring systems in –3.
- Functional Groups: The absence of hydroxyl or carboxylic acid groups in the target compound could reduce polarity compared to ’s derivatives, affecting membrane permeability .
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
